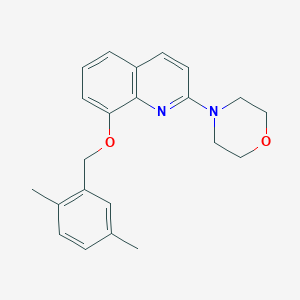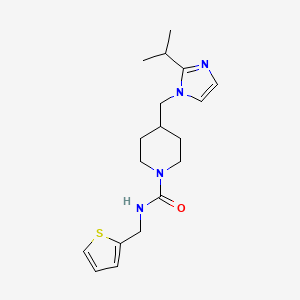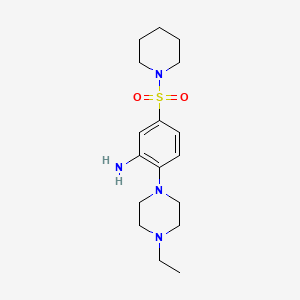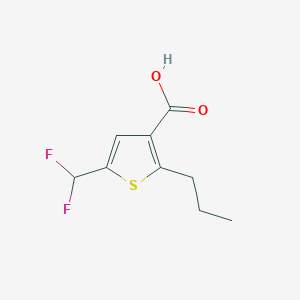
4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)morpholine” is a chemical compound that belongs to the class of quinolines . Quinolines are a group of organic compounds with a two-ring structure, which includes a benzene ring fused to a pyridine at two adjacent carbon atoms . They are known for their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinolines has been a subject of interest in the field of organic chemistry . The most common starting materials for the preparation of morpholines, which is a part of the compound , are 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of quinolines is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione, a derivative of quinoline, displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, 4-hydroxy-2-quinolones can be synthesized from anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Scientific Research Applications
Photocatalytic Degradation of Pollutants
Research has shown that compounds related to quinoline can be involved in the photocatalytic degradation of pollutants, such as aromatic and alicyclic pollutants in water. These processes are crucial for environmental cleanup and understanding the chemical pathways of pollutant breakdown (Pichat, 1997).
Antimalarial and Antitumor Agents
Quinoline derivatives are significantly recognized for their antimalarial properties, as shown in studies exploring the metabolism of 8-aminoquinoline antimalarial agents and their effects. This highlights the potential of quinoline-based compounds in pharmaceutical applications, particularly in treating diseases like malaria (Strother et al., 1981).
Antiviral Formulations
Investigations into the use of plant extracts containing polyphenols against viruses, including COVID-19, suggest that derivatives of quinoline could play a role in developing new antiviral therapies. The pharmacophore structures of such bioactive substances provide a basis for creating antiviral formulations (Chojnacka et al., 2020).
Immune Response Modulation
The role of imiquimod, a compound related to quinoline, in modulating the immune response through the induction of cytokines has been documented. This showcases the therapeutic potential of quinoline derivatives in treating various cutaneous diseases and infections by leveraging the body's immune response (Syed, 2001).
Future Directions
properties
IUPAC Name |
4-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-6-7-17(2)19(14-16)15-26-20-5-3-4-18-8-9-21(23-22(18)20)24-10-12-25-13-11-24/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUIEPNTSKUJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2644051.png)






![N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2644062.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2644064.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2644065.png)



